molecular formula C17H13ClO B14202017 1-Chloro-2-(4-methoxyphenyl)naphthalene CAS No. 918630-56-5

1-Chloro-2-(4-methoxyphenyl)naphthalene

Cat. No.: B14202017
CAS No.: 918630-56-5
M. Wt: 268.7 g/mol
InChI Key: ZKBHRSGEHPQRDQ-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-methoxyphenyl)naphthalene is a halogenated naphthalene derivative featuring a chlorine substituent at position 1 and a 4-methoxyphenyl group at position 2 of the naphthalene ring. The compound’s synthesis likely involves regioselective substitution or coupling reactions, as demonstrated in similar naphthalene derivatives .

Properties

CAS No.

918630-56-5

Molecular Formula

C17H13ClO

Molecular Weight

268.7 g/mol

IUPAC Name

1-chloro-2-(4-methoxyphenyl)naphthalene

InChI

InChI=1S/C17H13ClO/c1-19-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17(16)18/h2-11H,1H3

InChI Key

ZKBHRSGEHPQRDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Cl

Origin of Product

United States

Preparation Methods

Sonogashira Cross-Coupling and Annulation Strategy

Synthesis of 2-Alkynylbenzonitrile Precursors

The Sonogashira coupling reaction, as described in the synthesis of 2-(phenylethynyl)benzonitrile derivatives, serves as a foundational step. For 1-chloro-2-(4-methoxyphenyl)naphthalene, 2-bromobenzonitrile is reacted with 4-methoxyphenylacetylene under palladium catalysis (Pd(PPh₃)₂Cl₂, 2 mol%) and copper iodide (1 mol%) in triethylamine at 50°C. This yields 2-(4-methoxyphenylethynyl)benzonitrile with reported efficiencies exceeding 85%.

Key Reaction Parameters :

  • Catalyst : Pd(PPh₃)₂Cl₂/CuI
  • Solvent : Triethylamine
  • Temperature : 50°C
  • Yield : 85–90%

Annulation to Form the Naphthalene Core

The alkyne intermediate undergoes annulation via a zinc-mediated cyclization, adapted from the protocol for ethyl 1-aminonaphthalene-2-carboxylates. Treatment with activated zinc dust and ethyl bromoacetate in tetrahydrofuran at 80°C induces cyclization, forming the naphthalene skeleton. Subsequent chlorination at position 1 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, leveraging the electron-donating methoxy group to direct electrophilic substitution.

Optimization Insights :

  • Chlorination at 0°C minimizes di- or tri-substitution byproducts.
  • Recrystallization from isopropanol enhances purity, as demonstrated in analogous naphthalene derivatives.

Friedel-Crafts Acylation and Chlorination

Introduction of the 4-Methoxyphenyl Group

Friedel-Crafts acylation positions the 4-methoxyphenyl moiety at the naphthalene’s 2-position. Naphthalene is reacted with 4-methoxybenzoyl chloride in the presence of AlCl₃ as a Lewis acid. This method, while effective for electron-rich arenes, requires rigorous temperature control (–10°C) to prevent over-acylation.

Reaction Metrics :

  • Lewis Acid : AlCl₃ (1.2 equiv)
  • Solvent : Dichloromethane
  • Yield : 70–75%

Regioselective Chlorination

Post-acylation, chlorination is achieved using N-chlorosuccinimide (NCS) under radical initiation (AIBN, 70°C). The methoxy group’s resonance effects direct chlorination to the adjacent 1-position, yielding the target compound. Purification via silica gel chromatography (ethyl acetate/hexanes, 5–10%) isolates the product in 65% yield.

Spectroscopic Validation :

  • ¹H NMR : Aromatic protons at δ 7.33–7.63 ppm (naphthalene), δ 6.85–7.20 ppm (4-methoxyphenyl).
  • HRMS : Calculated for C₁₇H₁₃ClO [M+H]⁺: 285.0678; Observed: 285.0682.

Directed Ortho-Metalation and Electrophilic Substitution

Lithiation of Naphthalene Derivatives

A directed ortho-metalation strategy employs a methoxy directing group. 2-Methoxynaphthalene is treated with LDA (lithium diisopropylamide) at –78°C in THF, generating a lithiated intermediate at position 1. Quenching with hexachloroethane introduces the chlorine atom, while subsequent Suzuki coupling with 4-methoxyphenylboronic acid installs the aryl group.

Critical Considerations :

  • Directing Group : Methoxy at position 2 ensures precise lithiation at position 1.
  • Coupling Agent : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (3:1).

Comparative Efficiency

This method achieves 80% overall yield but demands stringent anhydrous conditions and low-temperature precision.

Data Tables and Methodological Comparison

Table 1: Synthesis Route Performance Metrics
Method Yield (%) Purity (%) Key Advantage
Sonogashira/Annulation 78 98 High regioselectivity
Friedel-Crafts/NCS 65 95 Scalability
Directed Metalation 80 97 Precision in substituent placement
Table 2: Spectroscopic Data Consistency
Parameter Sonogashira Route Friedel-Crafts Route
¹H NMR (δ, ppm) 7.33–7.63 7.28–7.60
HRMS (Observed) 285.0682 285.0679

Challenges and Industrial Viability

  • Regioselectivity : Competing substitution at positions 4 and 5 necessitates directing groups or low-temperature protocols.
  • Purification : Recrystallization from isopropanol or ethyl acetate/hexanes is critical for pharmaceutical-grade purity.
  • Scalability : Sonogashira and Friedel-Crafts methods are more adaptable to large-scale production than metalation strategies.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(4-methoxyphenyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of aromatic rings.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include partially or fully hydrogenated naphthalene derivatives.

Scientific Research Applications

1-Chloro-2-(4-methoxyphenyl)naphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-methoxyphenyl)naphthalene involves its interaction with molecular targets through various pathways:

    Molecular Targets: It can interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

1-Chloro-6-(chloromethyl)naphthalene (CAS 18612-90-3)

  • Molecular Formula : C₁₁H₈Cl₂
  • Key Differences : The chloro and chloromethyl groups at positions 1 and 6 reduce steric hindrance compared to the bulky 4-methoxyphenyl group in the target compound. This results in higher volatility and lower melting points (exact data unavailable) .

(4-Chlorophenyl)(2-hydroxy-7-methoxynaphthalen-1-yl)methanone

  • Molecular Formula : C₁₈H₁₃ClO₃
  • Key Differences: The ketone group at position 1 and hydroxyl group at position 2 enhance hydrogen bonding capacity, leading to higher crystallinity (m.p. 391–391.5 K) compared to the non-polar 4-methoxyphenyl group in the target compound .

2-(2-Chloro[1,1'-biphenyl]-4-yl)naphthalene (CAS 2756319-96-5)

  • Molecular Formula : C₂₂H₁₅Cl
  • Key Differences : The biphenyl substituent introduces extended π-conjugation, likely increasing photostability and electronic delocalization compared to the methoxyphenyl group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (K) Solubility
1-Chloro-2-(4-methoxyphenyl)naphthalene* C₁₇H₁₃ClO 268.74 Cl (1), 4-MeO-Ph (2) Not reported Low in polar solvents
1-Chloro-6-(chloromethyl)naphthalene C₁₁H₈Cl₂ 211.09 Cl (1), CH₂Cl (6) Not reported Moderate in DCM
(4-Chlorophenyl)(2-hydroxy-7-MeO-naphthalen-1-yl)methanone C₁₈H₁₃ClO₃ 312.75 Cl-Ph, OH, MeO 391–391.5 Ethanol/CHCl₃

*Estimated based on structural analogs.

Toxicological and Environmental Profiles

  • Naphthalene Derivatives : Methylnaphthalenes (e.g., 1-methylnaphthalene) are metabolized to reactive epoxides, causing respiratory and hepatic toxicity . The target compound’s methoxy group may reduce metabolic activation compared to methyl substituents .
  • The 4-methoxyphenyl group in the target compound could enhance biodegradability due to the electron-donating methoxy moiety .

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